N-(4-fluoro-2-isopropoxyphenyl)pyrrolidine-1-carbothioamide

Catalog No.
S870128
CAS No.
1338495-07-0
M.F
C14H19FN2OS
M. Wt
282.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-fluoro-2-isopropoxyphenyl)pyrrolidine-1-carbo...

CAS Number

1338495-07-0

Product Name

N-(4-fluoro-2-isopropoxyphenyl)pyrrolidine-1-carbothioamide

IUPAC Name

N-(4-fluoro-2-propan-2-yloxyphenyl)pyrrolidine-1-carbothioamide

Molecular Formula

C14H19FN2OS

Molecular Weight

282.38 g/mol

InChI

InChI=1S/C14H19FN2OS/c1-10(2)18-13-9-11(15)5-6-12(13)16-14(19)17-7-3-4-8-17/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,16,19)

InChI Key

DWJKOLKAPWWYIU-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C=CC(=C1)F)NC(=S)N2CCCC2

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)F)NC(=S)N2CCCC2
  • Chemical Properties and Potential Research Areas

    Based on its structure, the molecule contains a functional group known as a carbothioamide. Carbothioamides can participate in hydrogen bonding and exhibit diverse biological activities. This suggests N-(4-fluoro-2-isopropoxyphenyl)pyrrolidine-1-carbothioamide might be a candidate for research in areas like enzyme inhibition or receptor targeting, but specific studies are yet to be reported in scientific literature.

  • Availability and Further Research

N-(4-fluoro-2-isopropoxyphenyl)pyrrolidine-1-carbothioamide is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring, a carbothioamide functional group, and a substituted aromatic ring featuring a fluorine atom and an isopropoxy group. Its molecular formula is C₁₄H₁₉FN₂OS, with a molecular weight of approximately 282.38 g/mol. The compound's structure allows for various interactions due to the presence of both polar and nonpolar regions, making it potentially useful in medicinal chemistry and material science .

Typical of carbothioamides and substituted aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The sulfur atom in the carbothioamide group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acid-Base Reactions: The nitrogen atom in the pyrrolidine ring can participate in acid-base reactions, potentially forming salts.
  • Condensation Reactions: The presence of the isopropoxy group allows for possible condensation reactions with aldehydes or ketones.

These reactions can lead to the formation of derivatives that may exhibit altered biological activities or physical properties .

Synthesis of N-(4-fluoro-2-isopropoxyphenyl)pyrrolidine-1-carbothioamide typically involves multi-step organic synthesis techniques:

  • Formation of Pyrrolidine Derivative: The pyrrolidine ring can be synthesized through cyclization of appropriate precursors.
  • Substitution Reaction: The introduction of the 4-fluoro-2-isopropoxyphenyl group can be achieved via nucleophilic substitution on an activated aromatic precursor.
  • Carbothioamide Formation: The final step involves the conversion of a suitable amine to the carbothioamide by reacting with carbon disulfide or thioacids.

Each step requires careful optimization to ensure high yields and purity of the final product .

N-(4-fluoro-2-isopropoxyphenyl)pyrrolidine-1-carbothioamide may find applications in several fields:

  • Pharmaceutical Development: Due to its potential biological activities, it could serve as a lead compound in drug discovery.
  • Material Science: Its unique chemical properties may allow it to be used in developing new materials with specific functionalities.
  • Chemical Research: As a versatile building block, it could be utilized in various synthetic pathways for creating complex organic molecules .

Interaction studies involving N-(4-fluoro-2-isopropoxyphenyl)pyrrolidine-1-carbothioamide are crucial for understanding its biological mechanisms. Potential areas of investigation include:

  • Protein Binding Studies: Evaluating how this compound interacts with target proteins can provide insights into its mechanism of action.
  • Receptor Binding Assays: Understanding its affinity for various receptors could elucidate its therapeutic potential.
  • Metabolic Stability Studies: Assessing how this compound is metabolized within biological systems will inform its pharmacokinetic properties .

Several compounds share structural similarities with N-(4-fluoro-2-isopropoxyphenyl)pyrrolidine-1-carbothioamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N-(4-chloro-2-isopropoxyphenyl)pyrrolidine-1-carbothioamideSimilar core structure with chlorine instead of fluorinePotentially different biological activity due to chlorine
N-(4-fluorophenyl)pyrrolidine-1-carbothioamideLacks the isopropoxy groupSimpler structure may lead to different reactivity
2-Isopropoxy-N-(4-fluorophenyl)thiazoleContains a thiazole ring instead of pyrrolidineDifferent ring structure may alter biological properties

These compounds illustrate variations in substituents that can significantly influence biological activity and chemical reactivity, highlighting the uniqueness of N-(4-fluoro-2-isopropoxyphenyl)pyrrolidine-1-carbothioamide within this class .

XLogP3

3.1

Dates

Last modified: 08-16-2023

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